

# Discovery and history of Dipyanone as a novel psychoactive substance

Author: BenchChem Technical Support Team. Date: December 2025



# Dipyanone: A Technical Guide to a Novel Psychoactive Opioid

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dipyanone** (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally related to methadone and dipipanone, **Dipyanone** functions as a potent agonist at the μ-opioid receptor (MOR), exhibiting a pharmacological profile that raises significant public health concerns due to its potential for abuse, dependence, and overdose.[2] First identified in Germany in 2021, its appearance has been noted in forensic casework, including post-mortem toxicology reports.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical detection of **Dipyanone**.

## **Introduction and History**

While **Dipyanone** gained notoriety as an NPS in 2021, its origins trace back to analgesic research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s as part of a series of investigations into new analgesic compounds.[4] Early studies in animal models suggested that **Dipyanone** possessed analgesic activity comparable to methadone.



However, it was never commercially developed as a pharmaceutical. Its re-emergence on the illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical literature for new psychoactive compounds.

# **Chemical Properties and Synthesis**

**Dipyanone** is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| IUPAC Name        | 4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one     |
| CAS Number        | 60996-94-3                                      |
| Molecular Formula | C23H29NO                                        |
| Molecular Weight  | 335.49 g/mol                                    |
| Canonical SMILES  | CCC(=O)C(CC(C)N1CCCC1) (C2=CC=CC=C2)C3=CC=CC=C3 |

Synthesis: A detailed, publicly available synthesis protocol for **Dipyanone** is not documented. However, based on the synthesis of structurally similar compounds like methadone and phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a two-step process:

- Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of diphenylacetonitrile with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]
- Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be reacted with an ethyl magnesium halide (e.g., ethylmagnesium bromide) followed by hydrolysis to yield **Dipyanone**.

### **Pharmacology**

**Dipyanone**'s pharmacological effects are primarily mediated through its interaction with opioid receptors.



### **Receptor Binding and Activation**

**Dipyanone** is a potent agonist at the  $\mu$ -opioid receptor (MOR), with significantly lower activity at the  $\kappa$ -opioid receptor (KOR) and  $\delta$ -opioid receptor (DOR).[4] Its activation of the MOR is comparable to that of methadone.

| Receptor                   | Parameter | Value    | Reference<br>Compound   |
|----------------------------|-----------|----------|-------------------------|
| μ-Opioid Receptor<br>(MOR) | EC50      | 96.8 nM  | Fentanyl (106%<br>Emax) |
| Emax                       | 106%      |          |                         |
| к-Opioid Receptor<br>(KOR) | EC50      | 380.4 nM | U-50488 (13% Emax)      |
| Emax                       | 13%       |          |                         |
| δ-Opioid Receptor<br>(DOR) | EC50      | 1067 nM  | SNC-80 (56% Emax)       |
| Emax                       | 56%       |          |                         |

 $EC_{50}$  (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

### **Signaling Pathway**

As a μ-opioid receptor agonist, **Dipyanone** initiates a cascade of intracellular signaling events through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of Gi/o proteins also leads to the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. [7] These actions collectively lead to a decrease in neuronal excitability, producing the analgesic and other central nervous system effects of the opioid.





Click to download full resolution via product page

**Dipyanone**'s μ-opioid receptor signaling pathway.

#### Metabolism

The metabolism of **Dipyanone** is characterized by the opening of the pyrrolidine ring, which is a key feature for identifying its use. The primary metabolic transformations include:

- Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid compounds.
- Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[4]
- Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]

EMDPB and EMDPBA have been proposed as specific biomarkers for confirming **Dipyanone** consumption.[4]

## **Toxicology**

The emergence of **Dipyanone** on the illicit drug market has been associated with adverse events, including fatalities.[4] Toxicological data from post-mortem cases have identified **Dipyanone** in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case,



a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that **Dipyanone** has a median lethal dose (LD<sub>50</sub>) in mice similar to that of methadone.[4]

| Case Type   | Sample | Concentration Range |
|-------------|--------|---------------------|
| Post-mortem | Blood  | 80 - 1400 ng/mL     |
| Post-mortem | Urine  | 80 - 5500 ng/mL     |

## **Analytical Detection**

The detection and quantification of **Dipyanone** and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.

# Experimental Protocol: LC-MS/MS Analysis of Dipyanone in Blood

This protocol provides a general framework for the analysis of **Dipyanone** in whole blood.

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of whole blood, add an internal standard (e.g., **Dipyanone**-d7).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase A.
- 2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm).



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate **Dipyanone** from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- 3. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Dipyanone: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2 (quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).
  - Internal Standard: Monitor the corresponding transitions for the deuterated analog.





Click to download full resolution via product page

General workflow for LC-MS/MS analysis of **Dipyanone**.



## **Experimental Protocol: GTP Gi Binding Assay**

This assay is used to determine the functional activity of **Dipyanone** at the  $\mu$ -opioid receptor by measuring G-protein activation.

#### 1. Materials:

- Membranes from cells expressing the human μ-opioid receptor.
- [35S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
- GDP (Guanosine diphosphate).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- **Dipyanone** and reference compounds (e.g., DAMGO as a full agonist).
- Scintillation cocktail and a microplate scintillation counter.

#### 2. Procedure:

- Prepare serial dilutions of **Dipyanone** and reference compounds in assay buffer.
- In a 96-well plate, add assay buffer, GDP (final concentration ~10-30  $\mu$ M), and the cell membranes (5-20  $\mu$ g protein/well).
- Add the diluted compounds to the respective wells.
- Initiate the reaction by adding [35S]GTPyS (final concentration ~0.05-0.1 nM).
- Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPyS.
- · Wash the filters with ice-cold wash buffer.
- Dry the filter plate and add scintillation cocktail.



- Measure the radioactivity using a scintillation counter.
- 3. Data Analysis:
- Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPyS) from all measurements.
- Plot the specific binding against the logarithm of the drug concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and Emax values.

#### Conclusion

Dipyanone represents a significant and emerging threat within the landscape of novel psychoactive substances. Its potent μ-opioid receptor agonism, coupled with a clandestine synthesis that appears to draw from historical pharmaceutical research, underscores the need for continued vigilance and advanced analytical capabilities within the forensic and clinical toxicology communities. This technical guide provides a foundational understanding of Dipyanone's chemical and pharmacological properties, offering valuable information for researchers, scientists, and drug development professionals working to address the challenges posed by the evolving illicit drug market. Further research into the pharmacokinetics and full toxicological profile of Dipyanone is warranted to better understand its public health risks.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dipyanone Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4242274A Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile Google Patents [patents.google.com]
- 6. anesthesiaexperts.com [anesthesiaexperts.com]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection, Chemical Analysis, and Pharmacological Characterization of Dipyanone and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- To cite this document: BenchChem. [Discovery and history of Dipyanone as a novel psychoactive substance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12720977#discovery-and-history-of-dipyanone-as-a-novel-psychoactive-substance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com